BH3I-1
Overview
Description
BH3I-1 is a small molecule inhibitor that targets the Bcl-2 family of proteins, specifically inhibiting the binding of the Bak BH3 peptide to Bcl-xL. This compound is known for its role in inducing apoptosis by disrupting the interactions between pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BH3I-1 involves the reaction of 4-bromobenzaldehyde with α-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization to ensure high purity and yield .
Types of Reactions:
Inhibition Reactions: this compound inhibits the binding of the Bak BH3 peptide to Bcl-xL, as well as interactions between p53 and MDM2
Apoptosis Induction: The compound induces apoptosis by disrupting the interactions between pro-apoptotic and anti-apoptotic proteins.
Common Reagents and Conditions:
Reagents: 4-bromobenzaldehyde, α-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetic acid, sodium hydroxide.
Conditions: Reflux, standard organic synthesis conditions.
Major Products:
Scientific Research Applications
BH3I-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the interactions between Bcl-2 family proteins and their role in apoptosis.
Biology: Employed in cell biology to investigate the mechanisms of cell death and survival.
Industry: Utilized in the development of new drugs targeting the Bcl-2 family of proteins.
Mechanism of Action
BH3I-1 exerts its effects by binding to the BH3-binding pocket of Bcl-xL, thereby inhibiting the interaction between the Bak BH3 peptide and Bcl-xL. This disruption leads to the release of pro-apoptotic proteins, which in turn induces apoptosis. The compound also inhibits the interaction between p53 and MDM2, further promoting cell death .
Comparison with Similar Compounds
ABT-737: Another Bcl-2 family inhibitor that induces apoptosis by binding to Bcl-2, Bcl-xL, and Bcl-W.
Epigallocatechin Gallate: A natural compound that inhibits Bcl-2 family proteins and induces apoptosis.
Obatoclax: A synthetic compound that targets Bcl-2 family proteins and promotes apoptosis.
Uniqueness of BH3I-1: this compound is unique in its ability to inhibit both the Bak BH3 peptide binding to Bcl-xL and the interaction between p53 and MDM2. This dual inhibition makes it a valuable tool for studying apoptosis and developing new cancer therapies .
Properties
IUPAC Name |
2-[5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIEJLWRGREHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300817-68-9 | |
Record name | BH3I-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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